Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride

Description

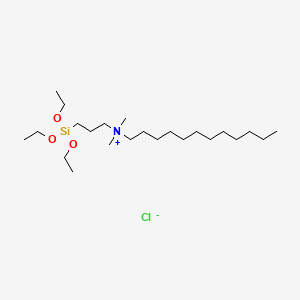

Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain, a dimethylammonium group, and a triethoxysilylpropyl moiety. This structure confers unique properties, including surfactant behavior, antimicrobial activity, and the ability to bond to silica-based substrates via hydrolyzable ethoxy groups.

Properties

CAS No. |

62077-89-8 |

|---|---|

Molecular Formula |

C23H52ClNO3Si |

Molecular Weight |

454.2 g/mol |

IUPAC Name |

dodecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |

InChI |

InChI=1S/C23H52NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-21-24(5,6)22-20-23-28(25-8-2,26-9-3)27-10-4;/h7-23H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

YWZQRISHIOLKIZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume of reactants and products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium group.

Reduction: Reduction reactions are not typically associated with this compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution reactions often involve nucleophiles like water or alcohols, and are typically carried out in polar solvents.

Major Products Formed:

Oxidation can lead to the formation of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium hydroxide.

Substitution reactions can produce various silylated derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is widely used in scientific research due to its unique properties:

Chemistry: It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.

Biology: The compound is used in the modification of surfaces to improve cell adhesion and proliferation in tissue engineering.

Industry: The compound is used in the production of coatings and adhesives, where its ability to form strong bonds with various substrates is valuable.

Mechanism of Action

The mechanism by which dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or polymer matrices, enhancing adhesion and stability.

Pathways Involved: In drug delivery, the compound can facilitate the transport of drugs across biological membranes, improving their efficacy.

Comparison with Similar Compounds

Alkyl Chain Length and Hydrophobicity

The alkyl chain length significantly impacts hydrophobicity and application efficacy:

- Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride (C12) : A shorter chain (C12) likely provides moderate hydrophobicity, balancing solubility in organic solvents and interfacial activity.

- Octadecyldimethyl(3-(trimethoxysilyl)propyl)ammonium chloride (ODDMAC, C18) : The longer C18 chain enhances hydrophobicity, making it suitable for durable coatings on high-performance fabrics and antimicrobial surfaces .

Silyl Group Reactivity and Bonding Efficiency

The silyl group influences hydrolysis rates and substrate bonding:

- Trimethoxysilyl (ODDMAC and TTPA) : Faster hydrolysis enables efficient bonding to silica, as seen in TTPA (trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride), which achieves ion exchange capacities up to 2.35 mmol/g for solid-phase extraction (SPE) applications .

Key Research Findings

- Ion Exchange Capacity : TTPA’s trimethoxysilyl group enables higher ion exchange capacities (2.35 mmol/g ) than triethoxysilyl variants, which trade reactivity for hydrolytic stability .

- Antimicrobial Efficacy : C18 QACs like ODDMAC exhibit stronger microbial inhibition due to greater membrane disruption, while C12 variants may require higher concentrations for similar effects .

- Pharmaceutical Compatibility : BDMMAC derivatives demonstrate synergy with amine oxides, highlighting the importance of auxiliary components in formulation stability .

Biological Activity

Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride, a quaternary ammonium salt (QAS), has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This compound combines a long hydrophobic alkyl chain with a silane group, which enhances its interaction with biological membranes and contributes to its efficacy as a biocide. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Quaternary Ammonium Group : Provides a positive charge that interacts with negatively charged bacterial membranes.

- Long Alkyl Chain : Enhances hydrophobic interactions, critical for membrane penetration.

- Triethoxysilyl Group : Facilitates binding to surfaces and enhances stability in various environments.

Molecular Formula

The molecular formula is with a molecular weight of approximately 435.22 g/mol .

Antimicrobial Properties

Numerous studies have documented the antimicrobial effects of QASs, including this compound. The primary mechanisms through which these compounds exert their effects include:

- Membrane Disruption : QASs destabilize bacterial cell membranes by displacing physiological cations, leading to cell lysis and death .

- Hydrophobic Interactions : The long alkyl chain allows for effective penetration into lipid bilayers, which is crucial for disrupting membrane integrity .

- Binding to Cellular Targets : Some studies suggest that QASs may also interact with intracellular targets such as DNA or proteins, contributing to their biocidal activity .

Spectrum of Activity

This compound has shown effectiveness against various pathogens, including:

- Gram-positive Bacteria : More susceptible due to their thicker peptidoglycan layer.

- Gram-negative Bacteria : Requires higher concentrations due to the protective outer membrane.

- Fungi and Viruses : Emerging evidence suggests potential antiviral and antifungal activity .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various QASs, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (0.5-5 mg/L) .

- Surface Modification Applications : Research has indicated that incorporating this compound into mesoporous silica nanoparticles (MSNPs) enhances their antibacterial properties while allowing for targeted drug delivery in cancer therapies .

- Biocompatibility Studies : While effective as an antimicrobial agent, biocompatibility assessments are essential for applications in medical devices and coatings. Studies show that modifications can improve the biocompatibility profile while retaining antimicrobial efficacy .

Data Table

| Property/Activity | Description |

|---|---|

| Chemical Structure | Quaternary ammonium salt with a long alkyl chain |

| Molecular Weight | 435.22 g/mol |

| Antibacterial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

| Mechanism of Action | Membrane disruption, hydrophobic interactions |

| Potential Applications | Antimicrobial coatings, drug delivery systems |

| Biocompatibility | Varies; modifications can enhance compatibility |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride with high purity?

- Methodological Answer : Synthesis optimization involves systematic testing of solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., sulfuric acid), and reaction temperatures. For example, ethanol as a solvent may enhance solubility of intermediates, while elevated temperatures (60–80°C) can accelerate quaternization. Post-synthesis purification via recrystallization or column chromatography is critical. Characterization using ¹H/¹³C NMR and FTIR ensures structural fidelity, as demonstrated in analogous quaternary ammonium compound syntheses .

Q. Which analytical techniques are most reliable for characterizing the structural and functional properties of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : Confirms the presence of quaternary ammonium groups and triethoxysilyl moieties .

- FTIR : Identifies Si-O-C (1050–1100 cm⁻¹) and C-N⁺ (1450–1500 cm⁻¹) bonds .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and Cl .

Advanced Research Questions

Q. How does the compound interact with biological membranes, and what experimental models are suitable for studying these interactions?

- Methodological Answer : The cationic ammonium group facilitates electrostatic interactions with negatively charged phospholipid bilayers. In vitro models like Langmuir-Blodgett monolayers or fluorescence-based membrane permeability assays (using calcein leakage studies) can quantify disruption kinetics. Complementary molecular dynamics simulations help predict binding affinities .

Q. What strategies mitigate instability of the triethoxysilyl group under aqueous or high-temperature conditions?

- Methodological Answer : Stability studies using thermogravimetric analysis (TGA) and dynamic scanning calorimetry (DSC) reveal decomposition thresholds (~150°C). Hydrolysis of triethoxysilyl groups in aqueous media can be minimized by buffering at pH 6–7 or using hydrophobic matrices (e.g., silica nanoparticles) to shield reactive sites .

Q. How can contradictory data regarding the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent history. A systematic protocol includes:

- Solvent pre-treatment (e.g., molecular sieves for dehydration).

- High-performance liquid chromatography (HPLC) to assess purity.

- Dynamic light scattering (DLS) to detect aggregation.

Refer to controlled studies comparing ethanol, isopropanol, and acetonitrile .

Q. What role does the compound play in surface modification of materials for antimicrobial applications?

- Methodological Answer : The triethoxysilyl group enables covalent bonding to silica-based surfaces, while the quaternary ammonium moiety provides biocidal activity. X-ray photoelectron spectroscopy (XPS) and contact angle measurements validate surface functionalization. Efficacy is tested via ASTM E2149 biofilm inhibition assays against Staphylococcus aureus and Escherichia coli .

Data Contradiction Analysis

Case Study : Discrepancies in reported critical micelle concentration (CMC) values.

- Resolution Strategy :

- Variable Control : Standardize temperature (25°C), ionic strength (0.1 M NaCl), and pH (7.4).

- Techniques : Use conductivity titration and pyrene fluorescence to cross-validate CMC.

- Reference Data : Compare with structurally similar compounds (e.g., dodecyltrimethylammonium chloride) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.